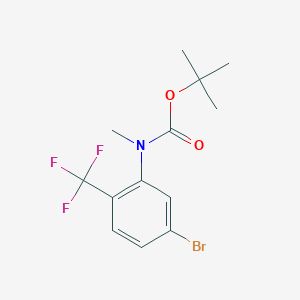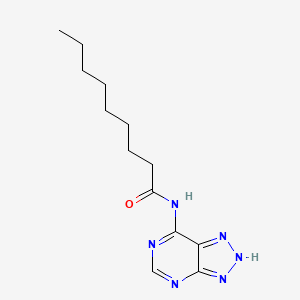
N-nonanoyl-8-azaadenine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-nonanoyl-8-azaadenine is a derivative of 8-azaadenine, a compound that has garnered significant interest due to its unique structural properties and potential applications in various fields. The compound is characterized by the substitution of a nonanoyl group at the nitrogen position of the 8-azaadenine scaffold. This modification imparts distinct chemical and biological properties to the molecule, making it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-nonanoyl-8-azaadenine typically involves the acylation of 8-azaadenine with nonanoic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dimethylformamide (DMF) or dichloromethane (DCM). The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-nonanoyl-8-azaadenine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nonanoyl group can be substituted with other acyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of new amide or ester derivatives depending on the nucleophile used.
Scientific Research Applications
N-nonanoyl-8-azaadenine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of N-nonanoyl-8-azaadenine involves its interaction with specific molecular targets, such as enzymes or nucleic acids. The nonanoyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. The compound may inhibit enzyme activity by binding to the active site or by interfering with substrate binding. Additionally, its interaction with nucleic acids can affect processes such as DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
8-azaadenine: The parent compound, known for its biological activity and structural similarity to adenine.
8-azaguanine: Another derivative with antineoplastic activity and used in cancer research.
8-azaadenosine: A nucleoside analog with potential antiviral properties.
Uniqueness
N-nonanoyl-8-azaadenine is unique due to the presence of the nonanoyl group, which imparts distinct chemical and biological properties. This modification enhances its lipophilicity, making it more effective in penetrating cell membranes and interacting with intracellular targets. Additionally, the nonanoyl group can influence the compound’s reactivity and stability, making it a valuable tool in various research applications.
Properties
CAS No. |
4471-88-9 |
|---|---|
Molecular Formula |
C13H20N6O |
Molecular Weight |
276.34 g/mol |
IUPAC Name |
N-(2H-triazolo[4,5-d]pyrimidin-7-yl)nonanamide |
InChI |
InChI=1S/C13H20N6O/c1-2-3-4-5-6-7-8-10(20)16-12-11-13(15-9-14-12)18-19-17-11/h9H,2-8H2,1H3,(H2,14,15,16,17,18,19,20) |
InChI Key |
UHMBRXZSOLYKQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)NC1=NC=NC2=NNN=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


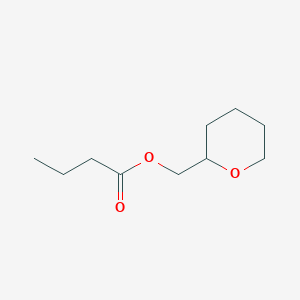
![5-[3-[3,5-bis(3,5-dicarboxyphenyl)-2,4,6-trimethylphenyl]-5-(3,5-dicarboxyphenyl)-2,4,6-trimethylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13730614.png)
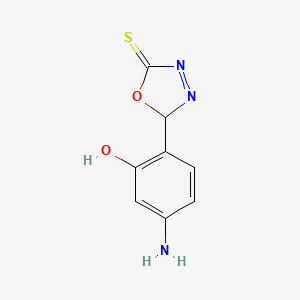
![2-Amino-5-methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13730629.png)
![Bicyclo[2.2.1]heptane-2-propanal, alpha-methyl-](/img/structure/B13730630.png)


![4-[5-(3,5-ditert-butylphenyl)-1-[4-(4-methylpiperazine-1-carbonyl)phenyl]pyrazol-3-yl]benzoic acid;dihydrochloride](/img/structure/B13730657.png)
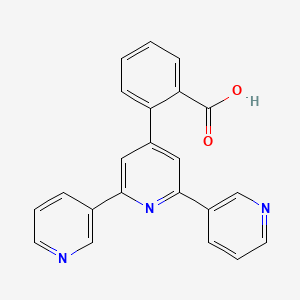
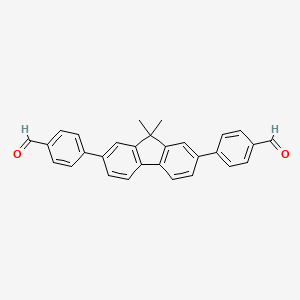
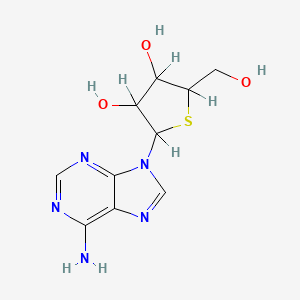
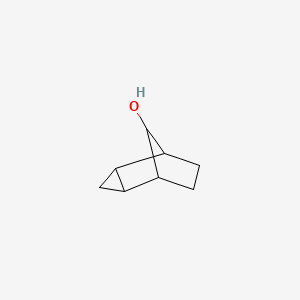
![5-[3-(trimethylsilyl)phenyl]-1H-pyrazole](/img/structure/B13730680.png)
